![molecular formula C25H19Cl2P B14603356 Phosphorane, [(2,4-dichlorophenyl)methylene]triphenyl- CAS No. 59625-57-9](/img/structure/B14603356.png)
Phosphorane, [(2,4-dichlorophenyl)methylene]triphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phosphorane, [(2,4-dichlorophenyl)methylene]triphenyl- is an organophosphorus compound that belongs to the class of phosphorus ylides, commonly known as Wittig reagents. These compounds are characterized by the presence of a phosphorus atom bonded to a carbon atom, which in turn is bonded to a phenyl group. This particular compound is used in organic synthesis, especially in the formation of alkenes through the Wittig reaction .
准备方法
Synthetic Routes and Reaction Conditions
Phosphorane, [(2,4-dichlorophenyl)methylene]triphenyl- is typically synthesized via the Wittig reaction. The preparation involves the reaction of triphenylphosphine with an alkyl halide to form a phosphonium salt. This salt is then deprotonated using a strong base such as butyllithium to form the ylide . The general reaction scheme is as follows:
Formation of Phosphonium Salt: [ \text{Ph}_3\text{P} + \text{R-X} \rightarrow \text{Ph}_3\text{P}- \text{X}^- ]
Formation of Ylide: [ \text{Ph}_3\text{P}- + \text{Base} \rightarrow \text{Ph}_3\text{P=R} + \text{Base-H} ]
Industrial Production Methods
Industrial production of phosphoranes typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired ylide and minimize side reactions .
化学反应分析
Types of Reactions
Phosphorane, [(2,4-dichlorophenyl)methylene]triphenyl- primarily undergoes the Wittig reaction, where it reacts with aldehydes or ketones to form alkenes. This reaction is a nucleophilic addition to the carbonyl group, followed by the formation of a four-membered ring intermediate called oxaphosphetane, which decomposes to yield the alkene and triphenylphosphine oxide .
Common Reagents and Conditions
Reagents: Aldehydes or ketones, triphenylphosphine, alkyl halides, strong bases (e.g., butyllithium).
Major Products
The major products of the Wittig reaction involving phosphorane, [(2,4-dichlorophenyl)methylene]triphenyl- are alkenes and triphenylphosphine oxide. The specific alkene formed depends on the aldehyde or ketone used in the reaction .
科学研究应用
Phosphorane, [(2,4-dichlorophenyl)methylene]triphenyl- has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon double bonds.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of polymers and other materials with specific properties
作用机制
The mechanism of action of phosphorane, [(2,4-dichlorophenyl)methylene]triphenyl- in the Wittig reaction involves the nucleophilic attack of the ylide carbon on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a betaine intermediate, which then undergoes cyclization to form an oxaphosphetane. The oxaphosphetane decomposes to yield the desired alkene and triphenylphosphine oxide .
相似化合物的比较
Similar Compounds
Methylenetriphenylphosphorane: A parent member of the phosphorus ylides, used in similar Wittig reactions.
(Chloromethylene)triphenylphosphorane: Another Wittig reagent with a chlorine substituent on the methylene group.
Methoxymethylenetriphenylphosphine: A Wittig reagent with a methoxy substituent.
Uniqueness
Phosphorane, [(2,4-dichlorophenyl)methylene]triphenyl- is unique due to the presence of the 2,4-dichlorophenyl group, which can influence the reactivity and selectivity of the Wittig reaction. This makes it particularly useful in synthesizing alkenes with specific substituents and properties .
属性
CAS 编号 |
59625-57-9 |
|---|---|
分子式 |
C25H19Cl2P |
分子量 |
421.3 g/mol |
IUPAC 名称 |
(2,4-dichlorophenyl)methylidene-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C25H19Cl2P/c26-21-17-16-20(25(27)18-21)19-28(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-19H |
InChI 键 |
LKPFHPXTAXEWFV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)P(=CC2=C(C=C(C=C2)Cl)Cl)(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


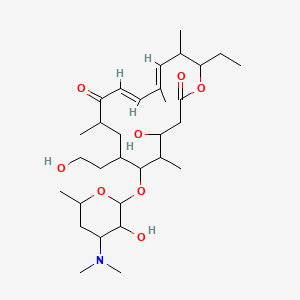
![3-[(2-Aminoethyl)(dimethoxy)silyl]propan-1-amine](/img/structure/B14603281.png)
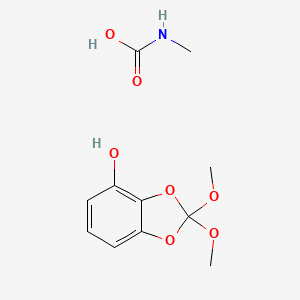
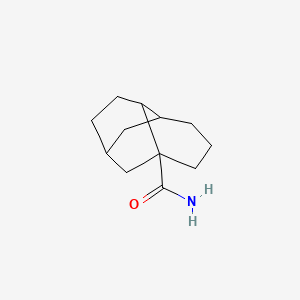
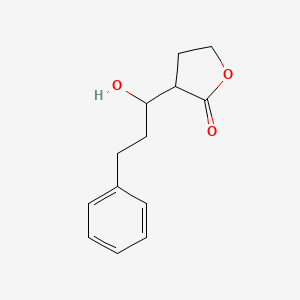
![[1,1'-Bi(cyclohexa-2,4-dien-1-ylidene)]-6,6'-dione](/img/structure/B14603321.png)

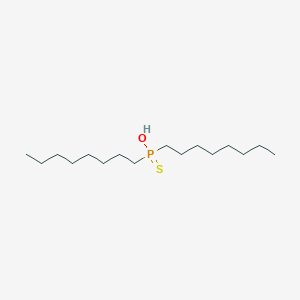
![1-(4-Chlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14603343.png)
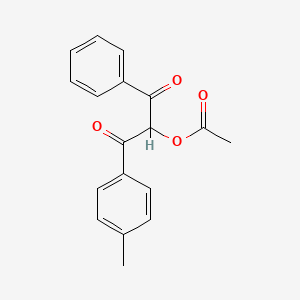
![1-[2-(4-Chlorophenyl)hexyl]imidazole;nitric acid](/img/structure/B14603365.png)

![2,4-Dichloro-1-[4-methyl-3-(prop-2-ene-1-sulfinyl)phenoxy]benzene](/img/structure/B14603371.png)
![[1,1'-Biphenyl]-4-yl nonanoate](/img/structure/B14603374.png)
